3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
Properties
IUPAC Name |
3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-15-5-2-6-17(13-15)21(24)22-18-10-9-16-7-3-11-23(19(16)14-18)28(25,26)20-8-4-12-27-20/h2,4-6,8-10,12-14H,3,7,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTJZQDDKZZYQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The thiophene sulfonyl group can be introduced through sulfonylation reactions, where thiophene is reacted with sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzamide can produce primary or secondary amines.
Scientific Research Applications
3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. The thiophene sulfonyl group can interact with enzymes or receptors, modulating their activity. The benzamide core can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The most relevant analogs are tetrahydroquinoline derivatives from recent mTOR inhibitor studies (), including:
- N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide (10e)
- 3,5-Difluoro-N-(1-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (10f)
- 3-Fluoro-N-(1-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-(trifluoromethyl)benzamide (10g)
Structural and Functional Differences
Substituent Effects on the Tetrahydroquinoline Core
- Target Compound : The 1-position is modified with a thiophene-2-sulfonyl group , which provides a planar, aromatic sulfur-containing moiety. This group may enhance π-π stacking interactions in enzyme binding pockets.
- Analogs (10e–10g): These feature morpholine-4-carbonyl or piperidine-1-carbonyl groups at the 1-position.
Benzamide Modifications
- Target Compound : The 3-methyl group on the benzamide is a modest electron-donating substituent, which may stabilize the amide bond and moderately increase lipophilicity.
- Analogs: 10e: 3,5-Bis(trifluoromethyl) groups are strongly electron-withdrawing, significantly enhancing lipophilicity (logP ~4.5 estimated) and possibly improving membrane permeability.
Data Table: Comparative Analysis
| Parameter | Target Compound | 10e | 10f | 10g |
|---|---|---|---|---|
| 1-Position Substituent | Thiophene-2-sulfonyl | Morpholine-4-carbonyl | Piperidine-1-carbonyl | Piperidine-1-carbonyl |
| Benzamide Substituents | 3-Methyl | 3,5-Bis(trifluoromethyl) | 3,5-Difluoro | 3-Fluoro-5-(trifluoromethyl) |
| Estimated logP | ~3.8 (moderate lipophilicity) | ~4.5 (high lipophilicity) | ~3.2 (moderate polarity) | ~4.0 (balanced lipophilicity) |
| Hypothesized Target | Kinase/mTOR inhibition (inferred) | mTOR inhibition (explicit in study) | mTOR inhibition | mTOR inhibition |
| Key Interactions | π-π stacking (thiophene), hydrophobic | H-bonding (morpholine), hydrophobic | H-bonding (piperidine), halogen bonds | H-bonding, halogen/fluorophilic |
Computational and Experimental Insights
- Molecular Docking : Studies on analogs (10e–10g) suggest that morpholine/piperidine groups form hydrogen bonds with mTOR’s ATP-binding pocket. The thiophene-2-sulfonyl group in the target compound may instead interact with hydrophobic residues like Phe-2108 or Tyr-2225 .
- Spectroelectrochemical Relevance : While unrelated to biological activity, highlights methods (e.g., SFG, DFG) that could analyze redox properties of sulfonyl-containing compounds, though this remains unexplored for the target molecule .
Biological Activity
3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroquinoline core and a thiophene sulfonyl group. The presence of these moieties suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiophene and sulfonamide groups often exhibit antimicrobial properties. For example, derivatives of thiophene have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial growth through disruption of metabolic pathways or cell wall synthesis .
Anticancer Potential
The tetrahydroquinoline scaffold is known for its anticancer properties. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway. The specific activity of this compound against cancer cell lines remains to be fully elucidated; however, the structural components suggest a promising profile for further investigation.
Enzyme Inhibition
Enzyme inhibition is another area where this compound may exhibit activity. Compounds with similar structures have been reported to inhibit enzymes such as carbonic anhydrase and cyclooxygenase, which are important in various physiological processes . The sulfonamide group in particular is known for its ability to act as a competitive inhibitor for certain enzymes.
Study 1: Antimicrobial Efficacy
A study conducted on related thiophene compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 25 µg/mL . While direct data on this compound is limited, the structural similarities suggest it may possess comparable activity.
Study 2: Anticancer Activity
In vitro studies on tetrahydroquinoline derivatives have shown that they can inhibit the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range (10-20 µM). This indicates that this compound could be a candidate for further anticancer drug development.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
